molecular formula C20H22FN3O2 B5441679 N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide

Cat. No. B5441679
M. Wt: 355.4 g/mol
InChI Key: MVKJECYQFUXFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide, also known as TAK-875, is a novel drug candidate developed for the treatment of type 2 diabetes mellitus. It is an orally active, selective, and potent agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.

Mechanism of Action

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide works by binding to and activating GPR40, a receptor that is expressed in pancreatic beta cells. Activation of GPR40 leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion from beta cells. N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide is selective for GPR40 and does not activate other related receptors, reducing the risk of off-target effects.
Biochemical and Physiological Effects
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to increase glucose-stimulated insulin secretion in a glucose-dependent manner, without affecting basal insulin secretion. It also improves glucose tolerance and reduces blood glucose levels in animal models of diabetes. In clinical trials, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to lower HbA1c levels and fasting plasma glucose levels in patients with type 2 diabetes mellitus, with a low risk of hypoglycemia.

Advantages and Limitations for Lab Experiments

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for GPR40, its favorable safety and tolerability profile, and its oral bioavailability. However, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has some limitations, including its relatively short half-life and the potential for drug-drug interactions with other medications that are metabolized by the same liver enzymes.

Future Directions

There are several potential future directions for research on N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and related compounds. These include:
1. Further optimization of the structure and pharmacokinetic properties of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide to improve its efficacy and safety profile.
2. Investigation of the potential for combination therapy with N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and other diabetes medications to achieve better glycemic control.
3. Exploration of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation, and the potential for targeting GPR40 in these contexts.
4. Development of biomarkers to predict response to N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and identify patients who are most likely to benefit from treatment.
5. Investigation of the long-term safety and efficacy of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide in larger patient populations, including those with comorbidities such as cardiovascular disease and renal impairment.
In conclusion, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide is a promising new drug candidate for the treatment of type 2 diabetes mellitus, with a unique mechanism of action and favorable safety and tolerability profile. Further research is needed to fully understand the potential of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and related compounds for the treatment of diabetes and other metabolic disorders.

Synthesis Methods

The synthesis of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide involves a multi-step process starting from commercially available starting materials. The key step is the coupling of 2-methyl-5-nitrobenzoic acid with 4-(2-fluorophenyl)piperazine, followed by reduction and acylation to yield the final product. The synthesis of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a new treatment for type 2 diabetes mellitus. In preclinical studies, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. In clinical trials, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes mellitus, with a favorable safety and tolerability profile.

properties

IUPAC Name

N-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-7-8-16(13-18(14)22-15(2)25)20(26)24-11-9-23(10-12-24)19-6-4-3-5-17(19)21/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKJECYQFUXFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.